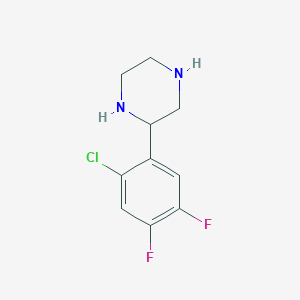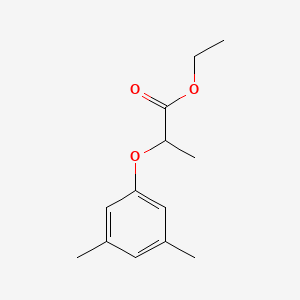![molecular formula C13H13NOS B12859173 5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)
5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde is an organic compound with the molecular formula C13H13NOS It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a thiophene ring with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with thiophene-2-carbaldehyde under acidic conditions to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-[4-(Dimethylamino)phenyl]-2-thiophenecarboxylic acid.
Reduction: 5-[4-(Dimethylamino)phenyl]-2-thiophenemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.
相似化合物的比较
Similar Compounds
5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde: Similar structure but with a diphenylamino group instead of a dimethylamino group.
5-[4-(N-phenylanilino)phenyl]thiophene-2-carbaldehyde: Contains an N-phenylanilino group.
Uniqueness
5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
属性
分子式 |
C13H13NOS |
|---|---|
分子量 |
231.32 g/mol |
IUPAC 名称 |
5-[4-(dimethylamino)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H13NOS/c1-14(2)11-5-3-10(4-6-11)13-8-7-12(9-15)16-13/h3-9H,1-2H3 |
InChI 键 |
HWOFIKQEHJTDQH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(S2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


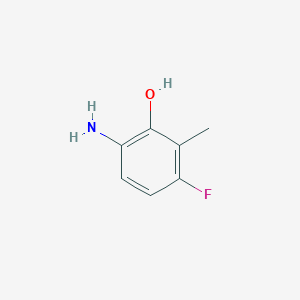
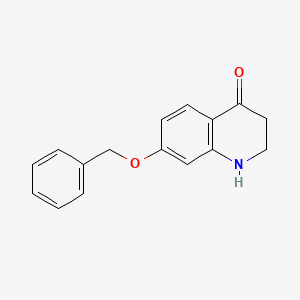


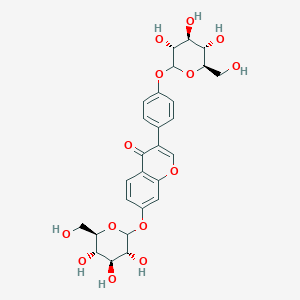
![(3'-Hydroxy-4'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12859123.png)

![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)

